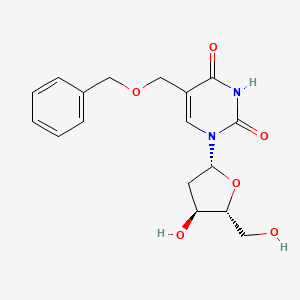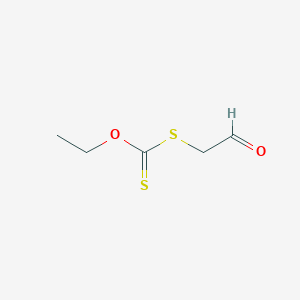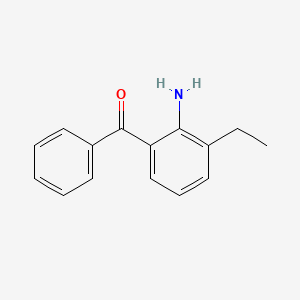
3-Ethyl-2-aminobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-aminobenzophenone is an organic compound that belongs to the class of aminobenzophenones These compounds are characterized by the presence of an amino group attached to the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2-aminobenzophenone typically involves the protection of aniline derivatives followed by benzoylation and deprotection steps. One common method includes:
Protection of Aniline: The aniline derivative is first protected as an acetanilide by reacting with acetic anhydride.
Benzoylation: The protected aniline is then benzoylated using (trichloromethyl)benzene in the presence of aluminum chloride to form 2-acetamidobenzophenone.
Deprotection: Finally, the acetyl group is removed from the amino group to yield the desired aminobenzophenone.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-aminobenzophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Nitrobenzophenone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Halogenated or nitrated benzophenone derivatives
Scientific Research Applications
3-Ethyl-2-aminobenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and ligands.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2-aminobenzophenone involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 2-Aminobenzophenone
- 4-Aminobenzophenone
- 3-Aminobenzophenone
- 2-Amino-5-chlorobenzophenone
Comparison: 3-Ethyl-2-aminobenzophenone is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(2-amino-3-ethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H15NO/c1-2-11-9-6-10-13(14(11)16)15(17)12-7-4-3-5-8-12/h3-10H,2,16H2,1H3 |
InChI Key |
ZRMPOMXNXYEOIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


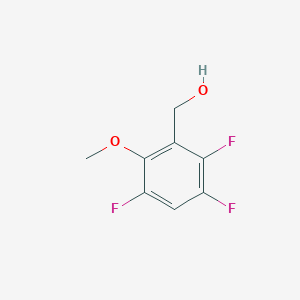
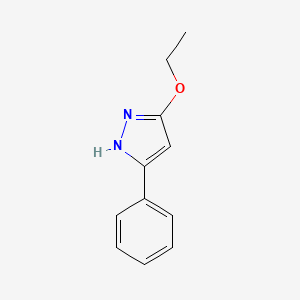
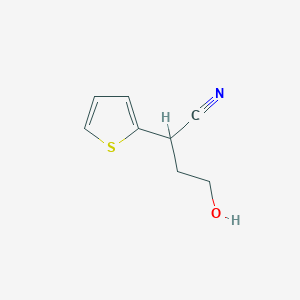
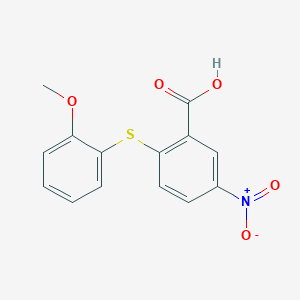
![4-pentyl-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B8388222.png)
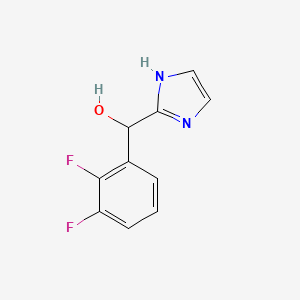
![1-[5-Bromo-4-(cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8388245.png)
![Methyl alpha-[p-(p-chlorophenoxy)phenyl]acetate](/img/structure/B8388256.png)
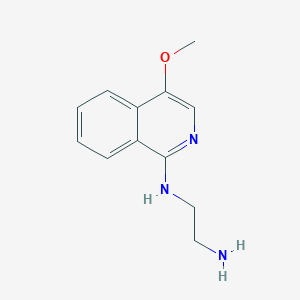
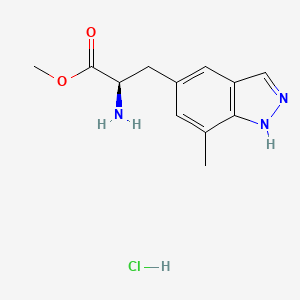
![4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B8388268.png)
